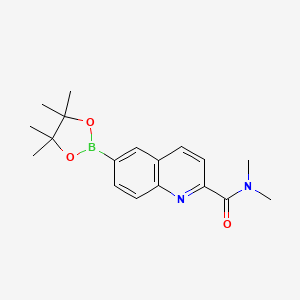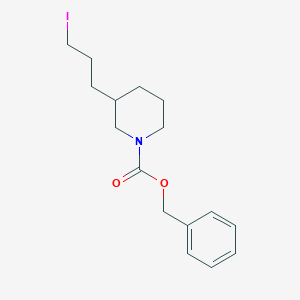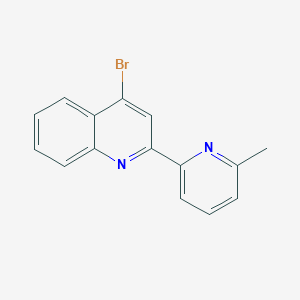
4-Bromo-2-(6-methylpyridin-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methylpyridinyl groups in this compound enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and 6-methylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran.
Bromination: The final step involves the bromination of the quinoline derivative using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
4-Bromo-2-(6-methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties.
科学的研究の応用
4-Bromo-2-(6-methylpyridin-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylpyridinyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(6-methylpyridin-2-yl)quinoline
- 4-Fluoro-2-(6-methylpyridin-2-yl)quinoline
- 4-Iodo-2-(6-methylpyridin-2-yl)quinoline
Uniqueness
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C15H11BrN2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
4-bromo-2-(6-methylpyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H11BrN2/c1-10-5-4-8-14(17-10)15-9-12(16)11-6-2-3-7-13(11)18-15/h2-9H,1H3 |
InChIキー |
DWGSSUPSGCLPQU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


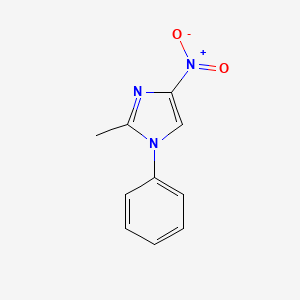

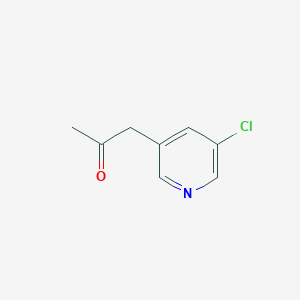


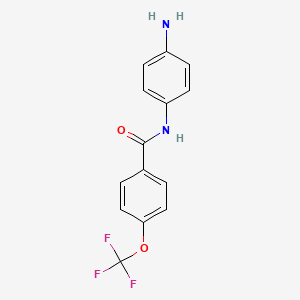
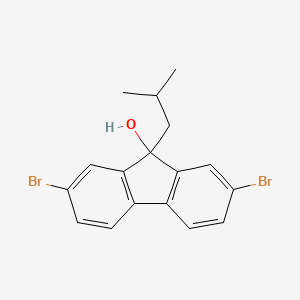
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
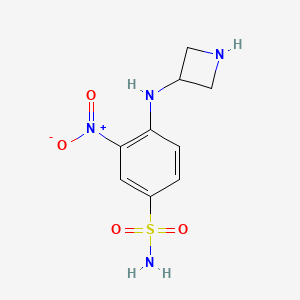
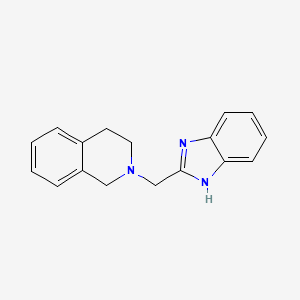
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
